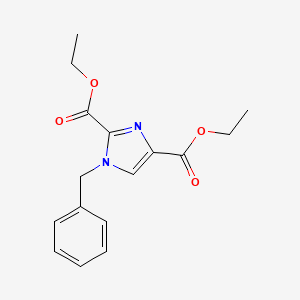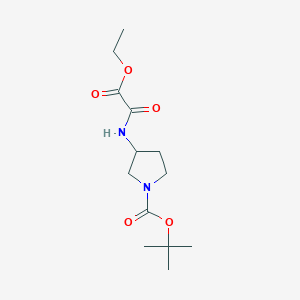![molecular formula C15H15N3O3S B6462339 4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549005-80-1](/img/structure/B6462339.png)
4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
科学研究应用
5-MTCA has been found to have a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis and as a reagent in the synthesis of a variety of organic compounds. It has also been used as a tool for studying biochemical and physiological processes, such as the regulation of gene expression, protein-protein interactions, and signal transduction pathways. Additionally, 5-MTCA has been used in the synthesis of small molecule inhibitors, which can be used to study the effects of specific proteins and pathways.
作用机制
The mechanism of action of 5-MTCA is not yet fully understood. However, it is believed to act as a catalyst in the formation of various organic compounds, as well as a reagent in the synthesis of small molecule inhibitors. Additionally, 5-MTCA is thought to interact with proteins and pathways involved in the regulation of gene expression and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MTCA are not yet fully understood. However, it has been found to be effective in the synthesis of small molecule inhibitors, which can be used to study the effects of specific proteins and pathways. Additionally, 5-MTCA has been found to be effective in the regulation of gene expression and signal transduction pathways.
实验室实验的优点和局限性
The use of 5-MTCA in laboratory experiments has several advantages. It is highly efficient and cost-effective, making it a suitable choice for laboratory experiments. Additionally, 5-MTCA is highly versatile and can be used as a catalyst, as a reagent, and as a tool for studying biochemical and physiological processes. However, there are some limitations to the use of 5-MTCA in laboratory experiments. It is not yet fully understood, and its mechanism of action is not yet fully understood. Additionally, it is not yet known what effects it may have on biochemical and physiological processes.
未来方向
The potential future directions for 5-MTCA are numerous. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research is needed to identify new applications for 5-MTCA in laboratory experiments. Additionally, further research is needed to identify new methods of synthesis and purification of 5-MTCA. Finally, further research is needed to identify new potential uses of 5-MTCA in scientific research.
合成方法
5-MTCA is synthesized by a three-step process that involves the use of a variety of reagents. The first step involves the formation of a pyridine-2-carboxamide from a 5-methylthiophene-2-carboxylic acid and an azetidine-3-carboxylic acid. This is followed by a condensation reaction with the pyridine-2-carboxamide to form the desired 5-MTCA. Finally, the 5-MTCA is purified by recrystallization and dried. This synthesis method has been found to be highly efficient and cost-effective, making it a suitable choice for laboratory experiments.
属性
IUPAC Name |
4-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-2-3-13(22-9)15(20)18-7-11(8-18)21-10-4-5-17-12(6-10)14(16)19/h2-6,11H,7-8H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INADMVYATYEKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide](/img/structure/B6462261.png)
![[7-(butylsulfanyl)-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0?,?]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6462267.png)
![N-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462275.png)
![3-(dimethylamino)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462283.png)
![5-[(3,4-dimethylphenyl)amino]-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6462286.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B6462294.png)
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6462311.png)
![N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B6462319.png)
![2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B6462324.png)
![4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462327.png)
![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)
![2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B6462345.png)

